N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that features a furan ring, a methoxybenzyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:
Formation of the furan-2-ylpropan-2-ylamine: This can be achieved by reacting furan-2-carbaldehyde with isopropylamine under reductive amination conditions.
Formation of the 2-methoxybenzylamine: This can be synthesized by the reduction of 2-methoxybenzyl cyanide.
Coupling Reaction: The final step involves the coupling of furan-2-ylpropan-2-ylamine and 2-methoxybenzylamine with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and methoxybenzyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyphenyl)oxalamide
- N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)malonamide
Uniqueness
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[1-(furan-2-yl)propan-2-yl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12(10-14-7-5-9-23-14)19-17(21)16(20)18-11-13-6-3-4-8-15(13)22-2/h3-9,12H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAZEQILJFSAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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